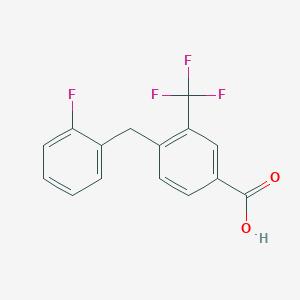
4-(2-Fluorobenzyl)-3-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorobenzyl)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of both fluorobenzyl and trifluoromethyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorobenzyl)-3-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a fluorobenzyl compound with a trifluoromethylbenzoic acid derivative. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to facilitate the acylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluorobenzyl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The aromatic ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
4-(2-Fluorobenzyl)-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2-Fluorobenzyl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The trifluoromethyl group can also influence the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems.
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzoic acid: Shares similar structural features but differs in the position of the fluorine and trifluoromethyl groups.
4-(4’-Fluorobenzyloxy)phenylboronic acid: Another fluorinated benzoic acid derivative with distinct reactivity and applications.
Uniqueness: 4-(2-Fluorobenzyl)-3-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C15H10F4O2 |
|---|---|
Molecular Weight |
298.23 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methyl]-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H10F4O2/c16-13-4-2-1-3-10(13)7-9-5-6-11(14(20)21)8-12(9)15(17,18)19/h1-6,8H,7H2,(H,20,21) |
InChI Key |
LKZBJIXSKAAYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















